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Compound of Interest

Compound Name: 2-Aminobenzenesulfonic acid

Cat. No.: B1677500

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-aminobenzenesulfonic acid
(orthanilic acid) and its key derivatives. By presenting quantitative data from Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this
document serves as a valuable resource for the identification, characterization, and quality
control of these important chemical entities in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of 2-aminobenzenesulfonic
acid and its selected derivatives, facilitating a clear and objective comparison.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Aromatic Protons

Other Protons

Compound Solvent
(ppm) (ppm)

5 9.17 (s, -SOsH),

) ) 7.78 (d), 7.48 (), 7.40  Amine protons
Aminobenzenesulfoni ] DMSO-de

) (d), 7.34 (t) typically broad or
¢ Acid
exchanged

3- Amine and sulfonic
Aminobenzenesulfoni ~7.6-7.1 (m) acid protons are often DMSO-ds
c Acid broad or exchanged
4- Amine and sulfonic
Aminobenzenesulfoni 7.60 (d), 6.85 (d) acid protons are often D20
c Acid broad or exchanged
2-

_ 7.83 (dd), 7.32 (ddd), 4.93 (s, -SO2NH?),
Aminobenzenesulfona CDCls

) 6.78 (d), 6.70 (dd) 4.48 (s, -NH2)
mide
_ ~2.0 (s, -COCHs3),

4-Acetamido-2-

_ _ Amine and sulfonic
aminobenzenesulfonic  ~7.8-6.8 (m) DMSO-ds

acid

acid protons are often
broad

Note: Chemical shifts and multiplicities are approximate and can vary based on solvent and
experimental conditions. d=doublet, t=triplet, dd=doublet of doublets, ddd=doublet of doublet of
doublets, m=multiplet, s=singlet.

Table 2: *C NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Aromatic Carbons Other Carbons
Compound Solvent

(ppm) (ppm)

2-
_ _ 147.8, 133.0, 129.5, "
Aminobenzenesulfoni - Not specified
] 124.7,118.0, 116.7
c Acid

3-
Aminobenzenesulfoni Not readily available - Not specified
c Acid

4-
. _ ~150, ~130, ~128, -
Aminobenzenesulfoni - Not specified

] ~115
c Acid

2-
_ 147.8, 133.0, 129.5, -
Aminobenzenesulfona - Not specified
" 124.7, 118.0, 116.7
mide

4-Acetamido-2-
. . . . ~24.0 (-COCHs), N
aminobenzenesulfonic  Not readily available Not specified
” ~169.0 (-C=0)
aci

Table 3: Key IR Spectroscopic Data (Wavenumbers in
cm™?)
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Compound

N-H Stretching

S=0 Stretching

Other Key Bands

2_
Aminobenzenesulfoni
c Acid

~3400-3200 (broad)

~1250-1150
(asymmetric), ~1050-
1000 (symmetric)

~1600 (C=C aromatic)

3_
Aminobenzenesulfoni
c Acid

~3400-3200 (broad)

~1250-1150
(asymmetric), ~1050-
1000 (symmetric)

~1600 (C=C aromatic)

4-
Aminobenzenesulfoni
c Acid

~3400-3200 (broad)

~1250-1150
(asymmetric), ~1050-
1000 (symmetric)

~1600 (C=C aromatic)

2-
Aminobenzenesulfona 3482, 3380 1330, 1155 1625 (N-H bending)
mide
4-Acetamido-2-

, , ~1250-1150, ~1050- ,
aminobenzenesulfonic  ~3400-3200 ~1680 (C=0 amide)

acid

1000

Table 4: Mass Spectrometry Data (m/z)
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Compound

Molecular lon [M]*
or [M-H]~-

Key Fragmentation
Peaks

lonization Method

2_
Aminobenzenesulfoni
c Acid

173

155, 93, 65

El

3_
Aminobenzenesulfoni
c Acid

173

108, 80, 65

El

4-
Aminobenzenesulfoni
c Acid

173

108, 80, 65

El

2_
Aminobenzenesulfona

mide

172

155, 106, 92, 78, 65

El

4-Acetamido-2-
aminobenzenesulfonic

acid

230 (as [M+H])

Not readily available

ESI

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of the solid
sample in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20, CDCIs) in
a standard 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

'H NMR Acquisition: The spectrum is acquired at room temperature. A sufficient number of

scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to
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the residual solvent peak or an internal standard (e.g., TMS).

13C NMR Acquisition: The spectrum is recorded using proton decoupling to simplify the
spectrum to single lines for each carbon atom. A larger number of scans is typically required
for 13C NMR due to the low natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)
can be used with the solid sample directly.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR
crystal) is first recorded. The KBr pellet or the solid sample is then placed in the sample
holder, and the spectrum is recorded over a range of approximately 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC) or liquid chromatography
(LC).

lonization: Electron lonization (El) is commonly used for volatile compounds, while
Electrospray lonization (ESI) is suitable for less volatile or thermally labile compounds.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic

analysis of an aminobenzenesulfonic acid derivative.
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Caption: General workflow for synthesis and spectroscopic analysis.

 To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-
Aminobenzenesulfonic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1677500#spectroscopic-comparison-of-
2-aminobenzenesulfonic-acid-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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